Ursocholic acid
Overview
Description
Ursocholic acid is a bile acid that plays a significant role in the metabolism of fats in the body. It is a secondary bile acid produced by the intestinal bacteria from primary bile acids. This compound is known for its therapeutic properties, particularly in the treatment of liver and gallbladder diseases. It is less toxic compared to other bile acids, making it a safer option for medical use.
Mechanism of Action
Target of Action
Ursocholic acid, also known as Ursodeoxycholic acid (UDCA), is a naturally-occurring bile acid that constitutes a minor fraction of the human bile acid pool . The primary targets of UDCA are 7α-hydroxysteroid dehydrogenase and hepatocyte nuclear factor 1α . These targets play a crucial role in the metabolism of bile acids and the regulation of gene expression in liver cells .
Mode of Action
UDCA works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It interacts with its targets, inhibiting 7α-hydroxysteroid dehydrogenase and hepatocyte nuclear factor 1α . This interaction leads to changes in the composition of the bile acid pool, making it less toxic and more hydrophilic .
Biochemical Pathways
UDCA affects several biochemical pathways. It is transformed into deoxycholic acid by the intestinal microflora in mice . This transformation involves the 7α-hydroxysteroid dehydrogenase, which is inhibited by UDCA . Furthermore, UDCA influences the regulation of oncogenic signaling pathways in the cancer genome for cancer therapy .
Result of Action
The molecular and cellular effects of UDCA’s action are significant. It reduces the cholesterol saturation of bile, leading to the gradual dissolution of cholesterol-rich gallstones . It also improves liver function tests and reduces serum miR-122 levels . Moreover, UDCA has been shown to decrease inflammatory cytokine levels, elevate antioxidant enzyme levels, and reduce oxidative stress levels .
Action Environment
The action, efficacy, and stability of UDCA can be influenced by various environmental factors. For instance, the intestinal microflora plays a crucial role in the transformation of UDCA into deoxycholic acid . Additionally, the presence of other bile acids in the bile acid pool can affect the efficacy of UDCA . .
Biochemical Analysis
Biochemical Properties
Ursocholic acid plays a significant role in biochemical reactions, particularly in the liver and gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 7α-hydroxysteroid dehydrogenase, which is involved in its conversion to deoxycholic acid . Additionally, this compound interacts with hepatocyte nuclear factor 1α, influencing gene expression related to bile acid metabolism . These interactions highlight the importance of this compound in maintaining bile acid homeostasis and liver function.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been shown to have anti-apoptotic, anti-inflammatory, and immunomodulatory effects in hepatocytes . These effects are mediated through the regulation of mitochondrial integrity and cellular signaling pathways. This compound also influences gene expression related to bile acid synthesis and transport, thereby impacting cellular metabolism and overall liver function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on hepatocytes, leading to the activation of signaling pathways that regulate bile acid synthesis and transport . Additionally, this compound inhibits the activity of certain enzymes involved in bile acid metabolism, such as 7α-hydroxysteroid dehydrogenase . This inhibition helps to maintain the balance of bile acids in the liver and prevents the accumulation of toxic bile acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been observed that this compound is relatively stable and does not degrade quickly . Long-term studies have shown that this compound can maintain its therapeutic effects on liver function and bile acid metabolism over extended periods . These findings suggest that this compound can be a viable long-term treatment option for liver diseases.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively improve liver function and reduce inflammation . High doses of this compound may lead to adverse effects, such as hepatotoxicity and disruption of bile acid homeostasis . Therefore, it is important to determine the optimal dosage of this compound for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including bile acid synthesis and metabolism. It is synthesized from primary bile acids through the action of intestinal bacteria . This compound can also be converted to deoxycholic acid through the action of 7α-hydroxysteroid dehydrogenase . These metabolic pathways highlight the dynamic nature of bile acid metabolism and the role of this compound in maintaining bile acid homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In the liver, this compound is taken up by hepatocytes through bile acid transporters . It is then transported to the bile canaliculi and secreted into the bile. This compound can also be reabsorbed in the intestine and transported back to the liver through the enterohepatic circulation . This efficient transport and distribution system ensures the proper functioning of bile acid metabolism.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and endoplasmic reticulum . In the mitochondria, this compound helps to maintain mitochondrial integrity and prevent apoptosis . In the endoplasmic reticulum, this compound regulates the synthesis and transport of bile acids . These subcellular localizations highlight the multifaceted role of this compound in cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursocholic acid can be synthesized through various chemical and biological methods. One common synthetic route involves the hydroxylation of cholic acid or chenodeoxycholic acid using specific enzymes such as hydroxysteroid dehydrogenases. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often employs microbiological processes. Specific microorganisms are used to biotransform substrates like β-sitosterol into this compound. This method is preferred due to its efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: Ursocholic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the molecule, often using reagents like potassium permanganate.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ursocholic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in the metabolism of fats and its interaction with intestinal bacteria.
Medicine: Used in the treatment of liver and gallbladder diseases, such as primary biliary cholangitis and gallstone dissolution.
Industry: Employed in the production of pharmaceuticals and as a component in certain cosmetic products
Comparison with Similar Compounds
Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases. It is more hydrophilic and less toxic compared to other bile acids.
Chenodeoxycholic Acid: A primary bile acid that is converted into secondary bile acids by intestinal bacteria.
Cholic Acid: A primary bile acid that is a precursor to other bile acids.
Uniqueness of Ursocholic Acid: this compound is unique due to its lower toxicity and higher therapeutic index compared to other bile acids. Its ability to modulate bile composition and protect liver cells makes it a valuable compound in medical treatments .
Properties
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-UTLSPDKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018756 | |
Record name | 7-Epicholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301018756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ursocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000917 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2955-27-3 | |
Record name | Ursocholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2955-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ursocholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Epicholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301018756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | URSOCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLP1T05RBX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ursocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000917 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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